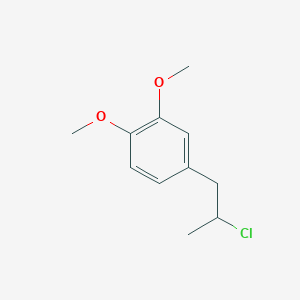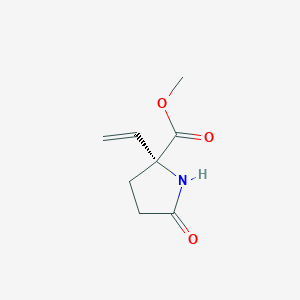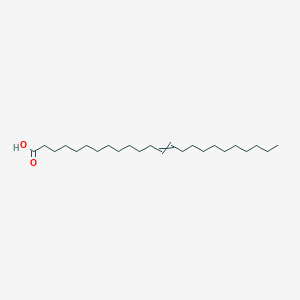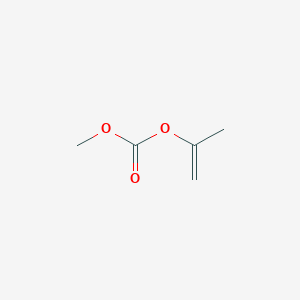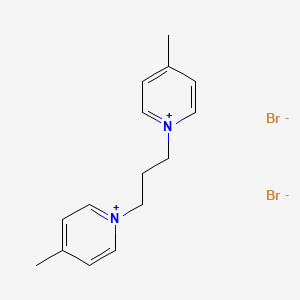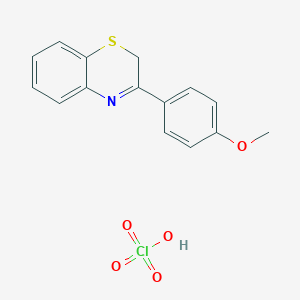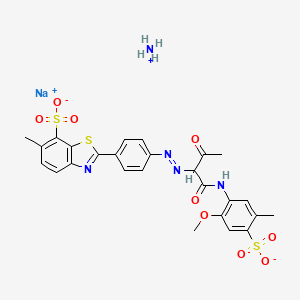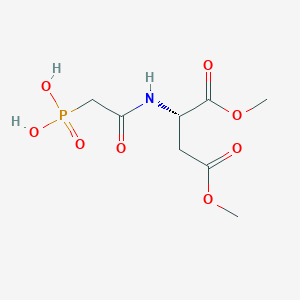![molecular formula C14H11N3OS B14455304 N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide CAS No. 75614-65-2](/img/structure/B14455304.png)
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a dicyano group, a methylsulfanyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide typically involves the reaction of 2,2-dicyano-1,1-ethylenedithiolate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Scientific Research Applications
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form specific interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The pathways involved may include inhibition of enzyme-substrate binding or alteration of enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E,Z)-2-Cyano-1-(methylsulfanyl)-2-(triphenylphosphonio)ethenyl]-N,N-dimethylimidoforamamide iodide
- (2S)-{(Z)-[2,2-Dicyano-1-(methylsulfanyl)ethylidene]amino}(phenyl)acetic acid
Uniqueness
Its dicyano and methylsulfanyl groups provide distinct chemical properties that differentiate it from other similar compounds .
Properties
CAS No. |
75614-65-2 |
|---|---|
Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(2,2-dicyano-1-methylsulfanylethenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H11N3OS/c1-19-14(12(9-15)10-16)17-13(18)8-7-11-5-3-2-4-6-11/h2-8H,1H3,(H,17,18) |
InChI Key |
QYIKRDPQZLWROF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C#N)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
